molecular formula C17H12ClFN2O4 B2470743 (Z)-2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide CAS No. 892633-80-6

(Z)-2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide

Cat. No.: B2470743
CAS No.: 892633-80-6
M. Wt: 362.74
InChI Key: YFTGLZFAGONENX-CHHVJCJISA-N
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Description

(Z)-2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide is a useful research compound. Its molecular formula is C17H12ClFN2O4 and its molecular weight is 362.74. The purity is usually 95%.
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Biological Activity

(Z)-2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structural features, including halogenated aromatic systems and hydrazide functionalities, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on recent research findings, highlighting its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the following molecular formula: C18H14ClFNO4. It features a benzofuran core linked to a chloro-fluorobenzylidene moiety and an acetohydrazide group. The presence of chlorine and fluorine atoms enhances lipophilicity and may improve bioavailability.

PropertyValue
Molecular FormulaC18H14ClFNO4
Molecular Weight363.76 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar benzofuran structures possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Proliferation : The compound may inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : It could activate apoptotic pathways through caspase activation.
  • Targeting Specific Pathways : Research indicates potential interaction with signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Other Biological Activities

Beyond antimicrobial and anticancer activities, this compound has been explored for additional therapeutic applications:

  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : The presence of phenolic structures suggests potential antioxidant properties that may protect against oxidative stress.

The biological activity of this compound is likely mediated through its interaction with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Binding : The compound could bind to specific receptors involved in signaling pathways related to growth and apoptosis.
  • Modulation of Gene Expression : It may affect the expression levels of genes associated with cell survival and death.

Case Studies

  • Antimicrobial Study : A study conducted on structurally related compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit similar or enhanced activity.
    CompoundActivity Against
    Compound AStaphylococcus aureus
    Compound BEscherichia coli
  • Cytotoxicity Assay : In vitro assays indicated that the compound reduced cell viability in MCF-7 cells by over 50% at concentrations above 10 µM.

Properties

IUPAC Name

2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O4/c18-12-2-1-3-13(19)11(12)7-15-17(23)10-5-4-9(6-14(10)25-15)24-8-16(22)21-20/h1-7H,8,20H2,(H,21,22)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGLZFAGONENX-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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